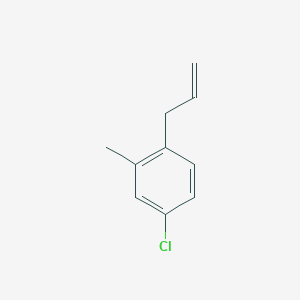

3-(4-Chloro-2-methylphenyl)-1-propene

Overview

Description

“3-(4-Chloro-2-methylphenyl)-1-propene” is a chemical compound, but there is limited information available about this specific compound. It’s important to note that the compound may also be referred to by other names in different databases or sources .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is reacted. Isocyanates and thioisocyanates, such as 3-CHLORO-4-METHYLPHENYL ISOCYANATE, are incompatible with many classes of compounds, reacting exothermically to release toxic gases .Scientific Research Applications

1. Plant Growth Regulation

1-Methylcyclopropene (1-MCP) is a plant growth regulator extensively studied for its action as an ethylene inhibitor. It has been applied to a broad range of fruits, vegetables, and floricultural crops to prevent ethylene effects, which include ripening and senescence. The effective concentrations are low, and its application is influenced by temperature and treatment duration. This compound's usage can lead to advancements in understanding ethylene's role in plants (Blankenship & Dole, 2003).

2. Antimicrobial Activity

Eugenol, a hydroxyphenyl propene found in essential oils, exhibits significant antimicrobial activity against a wide range of fungi and bacteria. This activity includes effects on food-decaying microorganisms and human pathogens, showcasing the potential of hydroxyphenyl propenes in developing new antimicrobial agents (Marchese et al., 2017).

3. Downstream Processing of Biological Products

The review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the challenges in separating these chemicals from fermentation broth. These diols have a wide range of applications, and the review discusses various methods for their recovery and purification, emphasizing the need for efficient and cost-effective processes (Xiu & Zeng, 2008).

4. Fluorescent Properties and Medical Applications

Methylene blue, a fluorescent dye, has been explored for its potential in intraoperative fluorescent imaging. Its applications span from visualization of ureters to the identification of pancreatic tumors and breast cancer margins. This highlights the diverse applications of fluorescent compounds in medical research and surgery (Cwalinski et al., 2020).

5. Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, such as [18F] 1,1-dicyan-2-[6-(dimethylamino)-2-naphtalenyl] propene, have been studied for measuring amyloid in vivo in Alzheimer's disease patients. This demonstrates the application of chemical compounds in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

It’s structurally similar compound, 3-chloro-4-methylphenyl isocyanate, is known to interact with various biological targets . The role of these targets can vary widely, from enzymes to receptors, and their interaction with the compound can lead to a variety of biological effects.

Mode of Action

Isocyanates, such as 3-chloro-4-methylphenyl isocyanate, are known to react exothermically with many classes of compounds, releasing toxic gases . These reactions can cause vigorous releases of heat .

Biochemical Pathways

Allelochemicals, including phenols, terpenes, flavonoids, fatty acids, and steroids, are known to inhibit photosynthetic pathways, disrupt metabolic enzyme activity, adversely affect mitochondrial respiration, inhibit the mitotic process, and increase oxidative stress .

Result of Action

Isocyanates are known to be toxic by ingestion, inhalation, and skin absorption .

Properties

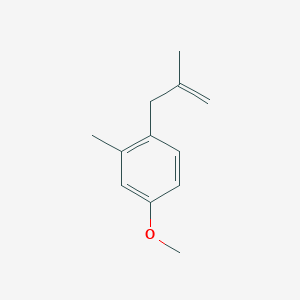

IUPAC Name |

4-chloro-2-methyl-1-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c1-3-4-9-5-6-10(11)7-8(9)2/h3,5-7H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPROMXIAKUTAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

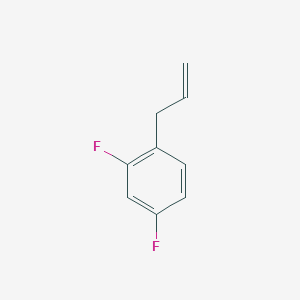

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3174061.png)

![2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B3174142.png)